molecular formula C8H12O2 B8535852 2-(1-Hydroxyethyl)-3-methyl-2-cyclopenten-1-one

2-(1-Hydroxyethyl)-3-methyl-2-cyclopenten-1-one

Cat. No. B8535852
M. Wt: 140.18 g/mol
InChI Key: PSDCBZMQRHWNAK-UHFFFAOYSA-N
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Patent
US07271277B2

Procedure details

The same procedure as in Example 14 was carried out using acetaldehyde instead of formaldehyde. The target compound was obtained by column chromatography (hexane:ethyl acetate=1:1) (yield: 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].C(OCC)(=[O:12])C>>[OH:3][CH:1]([C:6]1[C:7](=[O:12])[CH2:8][CH2:9][C:5]=1[CH3:4])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC(C)C=1C(CCC1C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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